molecular formula C25H31N3O7 B14769198 b-Casomorphin (1-3) Acetate

b-Casomorphin (1-3) Acetate

Cat. No.: B14769198
M. Wt: 485.5 g/mol
InChI Key: CEVUZMQWYWTFSC-HBSNOMOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of b-Casomorphin (1-3) Acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acids are activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The final product is purified using techniques like HPLC (high-performance liquid chromatography) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: b-Casomorphin (1-3) Acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue if present, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products: The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .

Scientific Research Applications

b-Casomorphin (1-3) Acetate has a wide range of scientific research applications:

Mechanism of Action

b-Casomorphin (1-3) Acetate exerts its effects by binding to opioid receptors, primarily the μ-receptors, in the body. This binding mimics the action of endogenous opioids, leading to various physiological responses such as pain relief, sedation, and modulation of gastrointestinal motility. The compound’s interaction with these receptors triggers intracellular signaling pathways that result in the observed effects .

Comparison with Similar Compounds

    β-Casomorphin-5: Another peptide derived from β-casein with similar opioid activity but different amino acid sequence.

    β-Casomorphin-7: Known for its prolonged effect and higher abundance in bovine milk.

    Gliadorphin: An opioid peptide derived from gluten proteins in cereals.

Uniqueness: b-Casomorphin (1-3) Acetate is unique due to its specific amino acid sequence and the resulting pharmacological profile. It has a distinct binding affinity for opioid receptors compared to other casomorphins and gliadorphins, making it a valuable compound for targeted research and therapeutic applications .

Properties

Molecular Formula

C25H31N3O7

Molecular Weight

485.5 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H27N3O5.C2H4O2/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15;1-2(3)4/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31);1H3,(H,3,4)/t18-,19-,20-;/m0./s1

InChI Key

CEVUZMQWYWTFSC-HBSNOMOYSA-N

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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